Caustinerf-Rapide Caustinerf-Rapide
Brand Name: Vulcanchem
CAS No.: 123902-35-2
VCID: VC0220476
InChI:
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 0

Caustinerf-Rapide

CAS No.: 123902-35-2

Cat. No.: VC0220476

Molecular Formula: C12H11NO2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Caustinerf-Rapide - 123902-35-2

CAS No. 123902-35-2
Molecular Formula C12H11NO2
Molecular Weight 0

Chemical Properties and Structure

Basic Chemical Characteristics

Caustinerf-Rapide is characterized by several key chemical properties that influence its behavior in dental applications. The molecular formula C12H11NO2 indicates a compound with carbon, hydrogen, nitrogen, and oxygen atoms, creating a specific chemical structure relevant to its activity. As a compound containing arsenic trioxide, it displays particular chemical behaviors that contribute to its effects in dental tissues.

Reactions and Stability

The primary active component undergoes hydrolysis in the moist environment of dental pulp. This reaction generates arsenous acid (H3AsO3), which disrupts cellular metabolism by binding to sulfhydryl groups in enzymes and structural proteins. The chemical properties of Caustinerf-Rapide make it relatively stable under standard storage conditions, but it becomes reactive in the biological environment of dental tissue.

ParameterValueSignificance
Molecular FormulaC12H11NO2Defines basic structure and composition
CAS Number123902-35-2Unique identifier for the compound
SolubilityModerate in waterFacilitates application in dental procedures
Primary Active ComponentArsenic trioxideResponsible for tissue devitalization effects

Dental Applications

Clinical Indications and Limitations

ApplicationEfficacy AssessmentRisk FactorsModern Alternatives
Pulp DevitalizationLimited evidence supporting efficacyCarcinogenicity, genotoxicity, tissue damageParaformaldehyde-based agents, direct pulp extirpation
Pain ManagementQuestionable efficacy compared to alternativesTissue necrosis, systemic absorptionModern analgesics, improved anesthetic techniques

Efficacy and Clinical Studies

Evidence-Based Assessment

Recent scientific evaluations have highlighted a concerning lack of robust evidence supporting the effectiveness of Caustinerf-Rapide compared to newer, safer alternatives in dentistry. The Committee for Medicinal Products for Human Use (CHMP) has specifically raised concerns about the limited benefits of this compound in light of available treatment options that pose significantly fewer risks to patients. This assessment has important implications for clinical decision-making in contemporary dental practice.

A comprehensive review of clinical outcomes involving this compound has revealed mixed results. While some practitioners have reported successful pulp devitalization with Caustinerf-Rapide, complications such as prolonged pain and extensive necrosis beyond the target tissue were commonly documented. The inconsistent nature of these outcomes, coupled with the availability of safer alternatives, has led many dental authorities to question its continued use in routine practice.

Case Studies and Clinical Evidence

A systematic review of clinical cases provided valuable insights into the real-world efficacy of Caustinerf-Rapide. In one documented series of cases, while the compound successfully achieved pulp devitalization, practitioners reported significant challenges in controlling the extent of tissue necrosis, with several instances of damage to periodontal tissues adjacent to the treated teeth. This unpredictability in clinical outcomes represents a significant limitation for a dental intervention.

The CHMP's position emphasized that adverse outcomes often outweighed the benefits in clinical practice, leading to formal recommendations against routine use of the compound. This position has been influential in shifting dental practice toward alternative approaches for managing pulpal issues that offer more predictable outcomes with superior safety profiles.

Safety ConcernEvidenceClinical Implications
CarcinogenicityClassified as Group 1 carcinogen by CHMPLong-term cancer risk following exposure
GenotoxicityDocumented in vitro and in vivo effectsPotential DNA damage with uncertain long-term consequences
Systemic AbsorptionDetectable arsenic levels in patients post-procedureRisk of systemic toxicity beyond local effects
Tissue NecrosisReports of uncontrolled spread beyond target tissueDamage to adjacent healthy tissues

Chemical Reactions and Mechanism of Action

Hydrolysis in Dental Environment

The chemical mechanism underlying Caustinerf-Rapide's action involves the hydrolysis of arsenic trioxide in the moist environment of dental pulp. This reaction proceeds according to the following chemical equation:

As₂O₃ + 3H₂O → 2H₃AsO₃

This reaction generates arsenous acid (H₃AsO₃), which is the compound primarily responsible for the biological effects observed in dental tissues. The production of arsenous acid initiates a cascade of biochemical interactions that ultimately disrupt cellular metabolism in the pulp tissue.

Protein Denaturation and Tissue Necrosis

The most significant biochemical interaction involves the reaction between arsenous acid and protein structures within the dental pulp. Specifically, arsenous acid reacts with cysteine residues in proteins, forming stable arsenic-thiol complexes according to the following mechanism:

H₃AsO₃ + Protein-SH → Protein-S-As(OH)₂ + H₂O

This irreversible reaction disrupts enzymatic activity and cellular integrity, leading to coagulative necrosis within 24–48 hours of application. The progressive nature of this chemical reaction explains the time-dependent effects observed in clinical practice and the challenges in containing the action to precisely defined areas of tissue.

Affected Cellular SystemObserved EffectTypical Timeframe
Mitochondrial EnzymesInhibition of ATP synthesisWithin 6 hours
Cytoskeletal ProteinsLoss of membrane integrity12–24 hours
Nuclear ComponentsDNA damage and cell death24–48 hours

Regulatory Status and Current Recommendations

CHMP Assessment and Guidance

The Committee for Medicinal Products for Human Use (CHMP) has conducted comprehensive assessments of Caustinerf-Rapide, resulting in significant concerns about its continued use in dental practice. Based on evaluations of its efficacy relative to its safety profile, the CHMP has issued guidance suggesting that the potential risks associated with this compound often outweigh its therapeutic benefits, particularly in light of available alternatives.

These regulatory assessments have had substantial influence on clinical practice guidelines across multiple regions, with many dental associations now recommending against the routine use of arsenic-containing devitalization agents. This shift in regulatory perspective reflects the evolving understanding of dental material safety and the importance of minimizing patient exposure to potentially harmful substances.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator